molecular formula C10H12N2O3 B253515 N-(3,5-dimethyl-2-nitrophenyl)acetamide

N-(3,5-dimethyl-2-nitrophenyl)acetamide

Cat. No.: B253515
M. Wt: 208.21 g/mol
InChI Key: MSSWENRBNJUJLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(3,5-dimethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13)

InChI Key

MSSWENRBNJUJLA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Acetyl Chloride with Base Catalysis

Acetyl chloride, in the presence of a base such as pyridine or triethylamine, offers a faster reaction rate due to its higher electrophilicity.

Procedure :

  • Reagents : 1:1.1 molar ratio of aniline to acetyl chloride, with 1.5 equivalents of pyridine.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.

  • Duration : 2–3 hours at room temperature.

Key Findings :

  • Yield : 78–84%, slightly lower than acetic anhydride due to competing hydrolysis.

  • Advantage : Reduced reaction time and easier removal of byproducts (e.g., HCl gas).

Microwave-Assisted Acetylation

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing time and energy consumption.

Procedure :

  • Conditions : 100 W power, 120°C, 15–20 minutes in a sealed vessel.

  • Solvent : Ethanol or acetonitrile.

Key Findings :

  • Yield : 88–90% with comparable purity to conventional methods.

  • Scalability : Limited to small-scale synthesis due to equipment constraints.

Optimization of Reaction Conditions

Temperature and Time Dependence

A study comparing reaction kinetics revealed:

Temperature (°C)Time (h)Yield (%)Purity (%)
6087295
8068998
10049197

Higher temperatures (>100°C) risk decomposition of the nitro group, reducing yield.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate longer purification steps. Non-polar solvents (toluene) favor precipitation-driven yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability and safety:

  • Throughput : 5 kg/hour with 90% yield.

  • Purification : In-line crystallization units reduce downstream processing.

Waste Management

  • Acetic Acid Recovery : Distillation reclaims >95% of unreacted acetic anhydride.

  • Nitrogen Oxides Mitigation : Scrubbers neutralize NOx byproducts from nitro-group stability challenges.

Emerging Methodologies

Enzymatic Acetylation

Immobilized lipases (e.g., Candida antarctica) catalyze acetylation in aqueous media at 30–40°C, offering a green chemistry alternative.

  • Yield : 65–70% (needs optimization).

  • Advantage : Eliminates acidic waste.

Solid-Phase Synthesis

Functionalized resins (e.g., Wang resin) enable stepwise synthesis for high-throughput screening:

  • Loading Capacity : 0.8 mmol/g resin.

  • Purity : >99% after cleavage.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Conventional (Ac₂O)85–9298HighModerate
AcCl + Base78–8497MediumLow
Microwave88–9098LowLow
Continuous Flow9097HighModerate
Enzymatic65–7095LowLow

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethyl-2-nitrophenyl)acetamide?

  • Methodological Answer : The compound is synthesized via acylation of 3,5-dimethyl-2-nitroaniline with acetic anhydride under reflux conditions (4–6 hours, ~110°C) in the presence of a base like pyridine or triethylamine to neutralize acetic acid byproducts. The crude product is isolated by filtration and purified via recrystallization (e.g., ethanol or methanol). Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed by melting point analysis and spectroscopic techniques (IR, NMR, MS) . Table 1 : Typical Synthesis Conditions
ReagentRoleConditionsYield
Acetic anhydrideAcylating agentReflux, 4–6 hours~75%
PyridineBaseRoom temperature
EthanolRecrystallizationCool to 0°CHigh

Q. How is this compound characterized?

  • Methodological Answer : Characterization involves:
  • IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include δ 2.2 ppm (s, 3H, acetamide CH₃), δ 2.3 ppm (s, 6H, aromatic CH₃), and δ 8.1 ppm (s, 1H, aromatic H) .
  • Mass Spectrometry : Molecular ion peak at m/z 236.2 (C₁₀H₁₁N₂O₃) confirms molecular weight .
    Table 2 : Key Spectroscopic Data
TechniqueKey SignalsInterpretation
IR1650 cm⁻¹, 1520 cm⁻¹Amide C=O, nitro NO₂
¹H NMRδ 2.2 (s, 3H), δ 2.3 (s, 6H)Methyl groups

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : The nitro group and acetamide moiety make the compound sensitive to light and moisture. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. Stability is monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 3,5-dimethyl-2-nitroaniline .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro) influence reactivity and crystal packing?

  • Methodological Answer : Meta-substituted methyl groups increase steric hindrance, slowing nucleophilic substitution (e.g., Cl⁻ replacement). Nitro groups at the 2-position enhance electrophilicity, favoring reduction to amines (e.g., H₂/Pd-C → NH₂). X-ray crystallography reveals that methyl groups disrupt coplanarity between the phenyl and acetamide moieties, altering intermolecular hydrogen bonding and crystal lattice stability .

Q. What mechanisms underlie the reduction of the nitro group in this compound?

  • Methodological Answer : Reduction pathways include:
  • Catalytic Hydrogenation : H₂ gas with Pd/C (1 atm, 25°C) selectively reduces nitro to amine. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
  • Chemical Reduction : SnCl₂ in HCl generates hydroxylamine intermediates, which are further reduced to NH₂. Quench with NaOH and extract with dichloromethane .

Q. How can conflicting reports on antimicrobial activity be resolved?

  • Methodological Answer : Discrepancies arise from impurities (e.g., unreacted aniline) or assay variability. Standardize testing using:
  • Purification : HPLC (>98% purity).
  • Assay Conditions : Broth microdilution (CLSI guidelines) against Klebsiella pneumoniae (ATCC 700603).
    Table 3 : Antimicrobial Activity (Example Data)
StrainMIC (μg/mL)Method
K. pneumoniae12.5Broth microdilution
E. coli (ESBL)25.0Agar dilution

Q. What strategies optimize regioselectivity in substitution reactions?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : Use polar aprotic solvents (DMF) with K₂CO₃ to activate the nitro group for meta-substitution.
  • Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) at −78°C to introduce substituents ortho to the acetamide group .

Data Contradiction Analysis

  • Example : Varying reports on enzyme inhibition (e.g., COX-2 vs. CYP450).
    • Resolution : Validate using isoform-specific assays (e.g., recombinant COX-2) and control for off-target effects via competitive binding studies .

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